molecular formula C20H23F3N4O2 B2830570 4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034422-10-9

4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2830570
CAS RN: 2034422-10-9
M. Wt: 408.425
InChI Key: CSYBIHWGUNKJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C20H23F3N4O2 and its molecular weight is 408.425. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Triazole compounds have been found to exhibit anticancer properties . They can interact with a variety of enzymes and receptors in the biological system, making them effective against different types of cancer . For instance, some triazolo[4,3-a]pyridine derivatives have shown cytotoxic activity against breast cancer cell lines , and others have been evaluated against cancer cell lines A549, MCF-7, and HeLa .

Antimicrobial Activity

Triazoles are commonly used in medicinal chemistry due to their excellent therapeutic index and safety profile . They are included in the class of antimicrobials and have shown effectiveness against a wide class of Gram-positive and Gram-negative bacteria, many of which have proven to be multidrug resistant .

Antifungal Activity

Triazoles, including those with a triazolo[4,3-a]pyridine core, have demonstrated excellent antifungal activities . They are a major class of antifungal drugs, with examples including fluconazole and voriconazole .

Anti-Inflammatory and Analgesic Activity

Triazole compounds have been reported to possess anti-inflammatory and analgesic properties . This makes them potentially useful in the treatment of conditions characterized by inflammation and pain.

Antioxidant Activity

Triazoles have shown antioxidant properties, which means they can reduce or eliminate free radicals and thus protect cells against oxidative injury .

Enzyme Inhibition

Triazoles have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This broad-spectrum enzyme inhibition capability can be leveraged in the treatment of various diseases.

Antiviral Activity

Triazoles have demonstrated antiviral potential . This suggests that they could be used in the development of new antiviral drugs.

Neurological Disorders

Triazoles have been used in the treatment of various neurological disorders. For example, estazolam is used as a sedative-hypnotic, and rufinamide is used as an antiepileptic .

properties

IUPAC Name

4-phenyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c21-20(22,23)15-6-7-16-25-26-17(27(16)13-15)12-24-18(28)19(8-10-29-11-9-19)14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYBIHWGUNKJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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